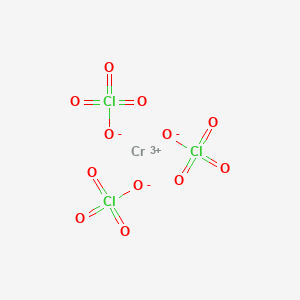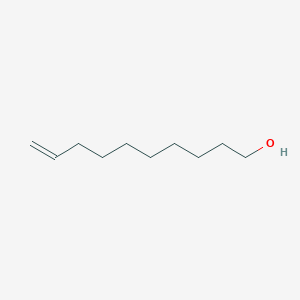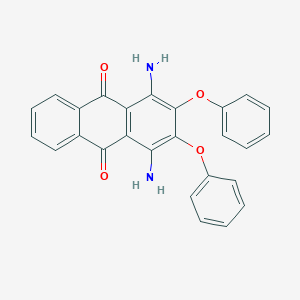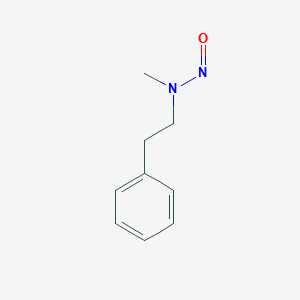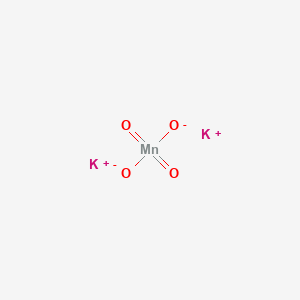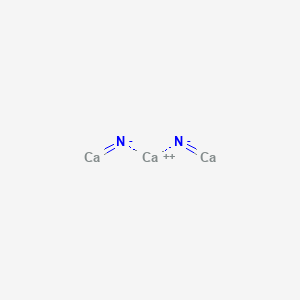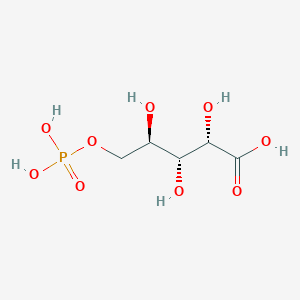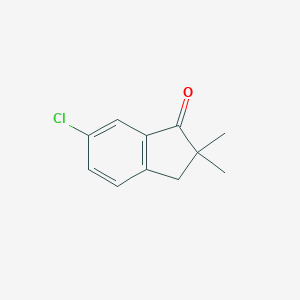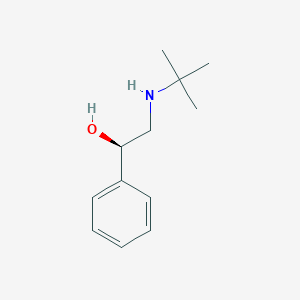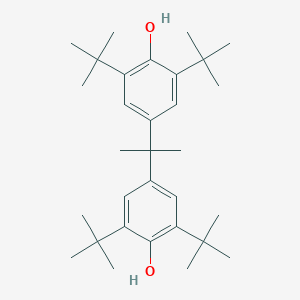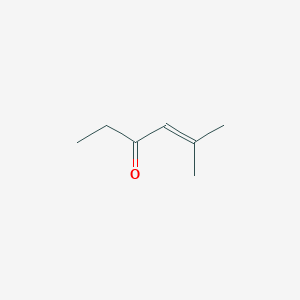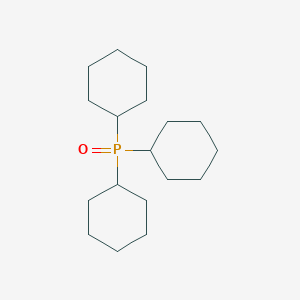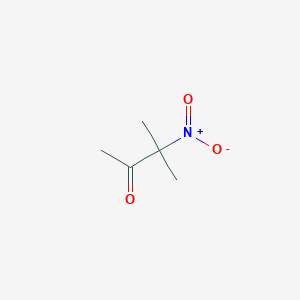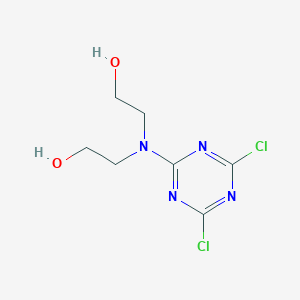
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol
Übersicht
Beschreibung
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol, commonly known as DCTE, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar solvents. DCTE is synthesized using a specific method, and its mechanism of action is well-known.
Wirkmechanismus
DCTE acts as a bifunctional cross-linker, which means that it can form covalent bonds with two different molecules simultaneously. The reaction takes place between the amino groups of one molecule and the hydroxyl groups of another molecule. The resulting cross-linked product is more stable and resistant to denaturation than the individual molecules.
Biochemische Und Physiologische Effekte
DCTE has been shown to have minimal toxicity in vitro and in vivo. It does not interfere with the normal physiological functions of cells or tissues. DCTE has been used to stabilize enzymes, antibodies, and other proteins for biochemical assays and biophysical studies. It has also been used to cross-link DNA and RNA for structural studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of DCTE is its high efficiency in cross-linking molecules. It can form stable cross-links at low concentrations and short reaction times. DCTE is also compatible with a wide range of biological molecules and conditions. The main limitation of DCTE is its potential for non-specific cross-linking, which can interfere with the interpretation of experimental results. Therefore, careful optimization of the reaction conditions and controls is necessary.
Zukünftige Richtungen
The future directions of DCTE research include the development of new cross-linking strategies and applications. One direction is the use of DCTE in the synthesis of hydrogels, which are three-dimensional networks of cross-linked polymers. Hydrogels have potential applications in tissue engineering, drug delivery, and biosensors. Another direction is the use of DCTE in the synthesis of metal-organic frameworks, which are porous materials with high surface area and tunable properties. Metal-organic frameworks have potential applications in gas storage, catalysis, and separation.
Conclusion:
In conclusion, DCTE is a versatile cross-linking agent that has many scientific research applications. Its synthesis method is straightforward, and its mechanism of action is well-understood. DCTE has minimal toxicity and is compatible with a wide range of biological molecules and conditions. Its advantages and limitations for lab experiments must be carefully considered. The future directions of DCTE research are promising and offer many opportunities for new discoveries and applications.
Wissenschaftliche Forschungsanwendungen
DCTE is widely used in scientific research as a cross-linking agent for proteins, peptides, and nucleotides. It is used to stabilize protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. DCTE is also used in the synthesis of dendrimers, which are highly branched macromolecules with multiple functional groups. Dendrimers are used in drug delivery, gene therapy, and imaging.
Eigenschaften
CAS-Nummer |
13436-79-8 |
|---|---|
Produktname |
2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol |
Molekularformel |
C7H10Cl2N4O2 |
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C7H10Cl2N4O2/c8-5-10-6(9)12-7(11-5)13(1-3-14)2-4-15/h14-15H,1-4H2 |
InChI-Schlüssel |
GAVNYHWVCOTMTQ-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
Kanonische SMILES |
C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |
Andere CAS-Nummern |
13436-79-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


